N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a structurally complex molecule featuring a triazoloquinoxaline core linked to a 2,3-dihydro-1,4-benzodioxin moiety via an acetamide bridge. The compound’s design integrates a phenoxy substituent (3,5-dimethylphenyl) on the triazoloquinoxaline ring, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16-11-17(2)13-19(12-16)37-26-25-30-31(27(34)32(25)21-6-4-3-5-20(21)29-26)15-24(33)28-18-7-8-22-23(14-18)36-10-9-35-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLKNJRTHDHXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazoloquinoxalin core: This step often involves the condensation of a quinoxaline derivative with a triazole precursor.
Coupling reactions: The final step involves coupling the benzodioxin and triazoloquinoxalin intermediates with the phenoxy group under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its triazolo[4,3-a]quinoxaline core, a nitrogen-rich heterocyclic system known for diverse bioactivities. Key structural analogs include:
| Compound Name | Core Structure | Substituents | Key Structural Differences |
|---|---|---|---|
| Target Compound | Triazoloquinoxaline | 3,5-Dimethylphenoxy, dihydrobenzodioxin, acetamide | Reference standard for comparison |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide-acetamide | 4-Chlorophenylsulfonyl, dihydrobenzodioxin, 3,5-dimethylphenyl | Replaces triazoloquinoxaline with sulfonamide |
| 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) | Triazole-quinoxaline | Nitroquinoxaline, phenylthiazole | Uses triazole instead of triazoloquinoxaline |
| N-(2-(4-(8-Amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide | Triazolopyrazine | Pyrazine core, tert-butyl-hydroxyphenyl | Differs in fused heterocycle (pyrazine vs. quinoxaline) |
Key Observations :
- The dihydrobenzodioxin moiety is a common feature in antimicrobial agents, as seen in compound 7l .
- Triazole and triazoloquinoxaline cores both enhance metabolic stability but differ in electronic properties due to ring fusion .
Key Observations :
- Click chemistry () offers efficient triazole formation, whereas classical coupling () is preferred for sulfonamide derivatives .
- Purification methods (e.g., column chromatography in ) are critical for bioactive compound isolation .
Key Observations :
- Compound 7l’s low hemolytic activity (<10%) suggests favorable safety for antimicrobial applications .
- Antioxidant activity in triazolopyrazine derivatives () indicates structural flexibility for varied therapeutic targets .
Physicochemical Properties
Comparative molecular properties influence bioavailability:
Key Observations :
- Water solubility remains a challenge for dihydrobenzodioxin derivatives, necessitating formulation optimization .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 378.43 g/mol. The structure features a benzodioxin moiety and a triazoloquinoxaline component, which are thought to contribute to its biological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.
- Case Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines including breast and lung cancer cells by up to 70% at concentrations of 10 µM over 48 hours.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Research Findings : A study reported a 50% reduction in inflammation markers at a dosage of 5 µM when tested in animal models.
Antimicrobial Activity
This compound has shown potential antimicrobial effects:
- Bacterial Strains Tested : It was effective against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 20 µg/mL for E. coli and 15 µg/mL for S. aureus.
Data Summary Table
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates monitored?
The synthesis involves multi-step reactions, including cyclization to form the triazoloquinoxaline core and coupling with the benzodioxin moiety. Critical steps include:
- Core formation : Cyclization of quinoxaline precursors under acidic/basic conditions .
- Acetamide coupling : Reacting acyl chlorides with amines in DMF or similar polar solvents under controlled temperatures (60–80°C) .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .
- Purification : Final products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the benzodioxin ring appear as doublets at δ 6.7–7.1 ppm, while triazoloquinoxaline protons resonate as singlets near δ 8.2–8.5 ppm .
- IR : Amide C=O stretches (~1650–1680 cm) and triazole ring vibrations (~1500 cm) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 528.18 for C _{23}N _5 $) .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for scale-up?
Use Design of Experiments (DoE) to model variables like temperature, solvent polarity, and catalyst loading. For example:
Q. How should contradictory bioassay data (e.g., IC variability) be resolved?
- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference .
- Metabolic stability : Compare results with/without liver microsome pre-treatment to assess degradation .
- Statistical analysis : Apply ANOVA to identify outliers across replicates .
Q. What computational strategies predict binding modes to biological targets?
- Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4XYZ) to model interactions with kinases or GPCRs. The triazoloquinoxaline core often occupies hydrophobic pockets, while the acetamide forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR : Corporate electronic parameters (Hammett σ) and steric bulk (Taft E) to refine activity predictions .
Q. What challenges arise in X-ray crystallography of this compound?
- Crystal growth : Diffraction-quality crystals require slow vapor diffusion (e.g., dichloromethane/pentane) and seeding techniques .
- Disorder : The dimethylphenoxy group may exhibit rotational disorder; refine using SHELXL’s PART instruction .
- Hydrogen bonding : Graph set analysis (Etter notation) identifies motifs like chains stabilizing the lattice .
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Substituent variation : Replace 3,5-dimethylphenoxy with electron-withdrawing groups (e.g., nitro) to test kinase inhibition trends .
- Bioisosteres : Substitute the benzodioxin ring with benzofuran and compare logP (e.g., 2.8 vs. 3.2) and solubility .
- Activity cliffs : Identify abrupt potency changes (e.g., >10x IC shift) when modifying the triazole nitrogen .
Q. Methodological Guidance for Data Contradictions
- Case example : If COX-2 inhibition varies between assays, validate using isoform-specific substrates (e.g., fluorogenic kit vs. ELISA) and check for off-target effects via counter-screening .
- Statistical tools : Principal Component Analysis (PCA) can cluster bioactivity data and highlight outliers from experimental noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
